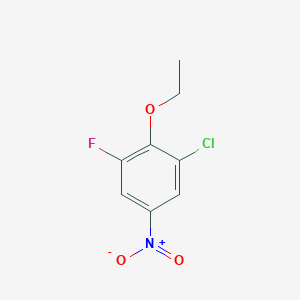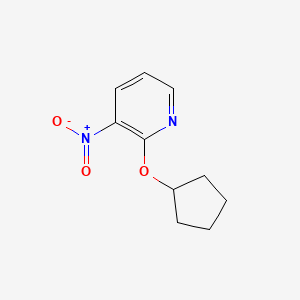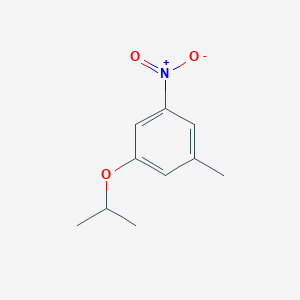
1-Bromo-3-chloro-4-ethoxy-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-chloro-4-ethoxy-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of bromine, chlorine, ethoxy, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-chloro-4-ethoxy-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method starts with the nitration of ethoxybenzene to introduce the nitro group. This is followed by bromination and chlorination steps to introduce the bromine and chlorine atoms, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-4-ethoxy-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is a common reaction for this compound, where the nitro, bromine, and chlorine groups can be replaced by other substituents.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron or aluminum chloride are commonly used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.
Major Products
Scientific Research Applications
1-Bromo-3-chloro-4-ethoxy-2-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-4-ethoxy-2-nitrobenzene involves its interaction with various molecular targets and pathways. The compound’s electrophilic nature allows it to participate in substitution reactions, forming intermediates such as benzenonium ions. These intermediates can further react to yield substituted benzene derivatives .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-4-chlorobenzene
- 1-Bromo-3-nitrobenzene
Uniqueness
1-Bromo-3-chloro-4-ethoxy-2-nitrobenzene is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro) and electron-donating (ethoxy) groups on the benzene ring influences its reactivity and makes it a valuable compound for various synthetic applications .
Properties
IUPAC Name |
1-bromo-3-chloro-4-ethoxy-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO3/c1-2-14-6-4-3-5(9)8(7(6)10)11(12)13/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBACCQQBMVDIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














